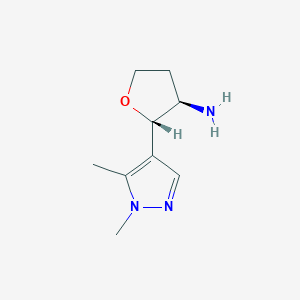
(2S,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” is a chiral compound featuring a pyrazole ring and an oxolane ring. The compound’s unique structure, with its specific stereochemistry, makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be formed through the cyclization of a diol or a halohydrin under acidic conditions.
Coupling of the Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole and oxolane rings through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the oxolane ring, potentially leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Diols.
Substitution: Substituted derivatives at the amine group.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with pyrazole or oxolane rings.
Medicine
The compound may have potential as a pharmaceutical intermediate, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry
In industrial applications, the compound can be used as a precursor in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” would depend on its specific interactions with molecular targets. Typically, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazole ring may act as a hydrogen bond acceptor, while the oxolane ring may provide steric bulk and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-amine: Lacks the dimethyl groups on the pyrazole ring.
(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of the dimethyl groups on the pyrazole ring and the specific stereochemistry of the oxolane ring make “rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine” unique
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2S,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9/h5,8-9H,3-4,10H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
IMEFHYRQGSBUQA-BDAKNGLRSA-N |
SMILES isomérico |
CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)N |
SMILES canónico |
CC1=C(C=NN1C)C2C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


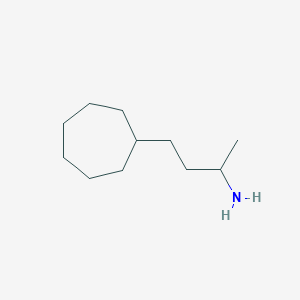
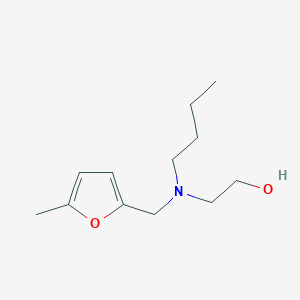

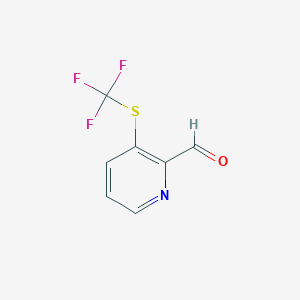
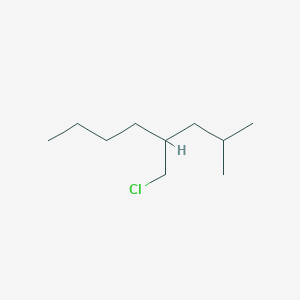
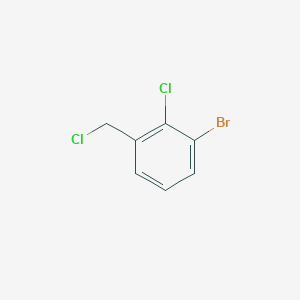
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
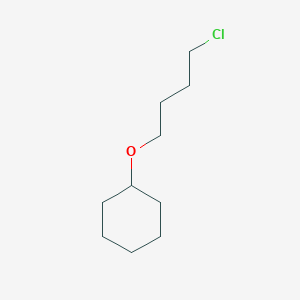

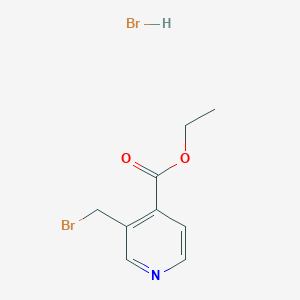
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
